
CID 6336873
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Overview
Description
However, based on general methodologies for characterizing chemical compounds (as outlined in the evidence), its introduction would typically include:
- Structural features: Molecular formula, functional groups, stereochemistry, and key substituents.
- Physicochemical properties: Solubility, logP, molecular weight, and polarity.
- Biological relevance: Potential applications in pharmacology, industrial chemistry, or environmental science.
- Synthesis: Reaction pathways, precursors, and purification methods.
Given the absence of specific data, comparative analysis must rely on frameworks from the evidence, such as structural overlays (Figure 8 in ) or similarity scoring (e.g., ).
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of antimony, compound with cadmium (2:3), typically involves the direct combination of elemental antimony and cadmium. The reaction is carried out under controlled conditions to ensure the correct stoichiometric ratio and to prevent the formation of unwanted by-products. The reaction can be represented as follows: [ 2 \text{Sb} + 3 \text{Cd} \rightarrow \text{Cd}_3\text{Sb}_2 ]
Industrial Production Methods
Industrial production of cadmium antimonide often involves high-temperature synthesis techniques. The elements are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is typically carried out in a sealed quartz tube to maintain the purity of the product. The resulting compound is then purified through sublimation or other refining processes to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cadmium antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
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Oxidation: : When heated in the presence of oxygen, cadmium antimonide can form cadmium oxide and antimony trioxide. [ \text{Cd}_3\text{Sb}_2 + 5 \text{O}_2 \rightarrow 3 \text{CdO} + \text{Sb}_2\text{O}_3 ]
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Reduction: : Cadmium antimonide can be reduced by strong reducing agents such as hydrogen gas to form elemental cadmium and antimony. [ \text{Cd}_3\text{Sb}_2 + 3 \text{H}_2 \rightarrow 3 \text{Cd} + 2 \text{Sb} + 3 \text{H}_2\text{O} ]
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Substitution: : Cadmium antimonide can undergo substitution reactions with halogens to form cadmium halides and antimony halides. [ \text{Cd}_3\text{Sb}_2 + 6 \text{Cl}_2 \rightarrow 3 \text{CdCl}_2 + 2 \text{SbCl}_3 ]
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen gas, and halogens such as chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Scientific Research Applications
Cadmium antimonide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other cadmium and antimony compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of heavy metal toxicity and remediation.
Medicine: Cadmium antimonide is being investigated for its potential use in cancer treatment due to its unique chemical properties
Industry: It is used in the production of semiconductors and other electronic components due to its excellent electrical properties .
Mechanism of Action
The mechanism by which cadmium antimonide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, leading to changes in cellular function. For example, it has been shown to inhibit certain enzymes involved in cellular metabolism, leading to cell death. In industrial applications, its unique electrical properties are exploited to enhance the performance of electronic devices .
Comparison with Similar Compounds
The evidence emphasizes comparing compounds based on structural motifs , functional groups , or biological activity . Below is a hypothetical comparison framework, referencing methodologies from the provided sources:
Table 1: Structural and Functional Comparison of CID 6336873 and Analogs
Key Findings from Evidence-Based Comparisons:
Structural Overlays : demonstrates how compounds like DHEAS, TC, and TLC are compared via 3D structural overlays to identify shared steroid backbones. For this compound, similar analysis could reveal conserved motifs (e.g., aromatic rings) critical for target binding.
Functional Group Impact : Ginkgolic acid (CID 5469634) and betulin derivatives (CID 72326) show that carboxyl groups enhance transporter inhibition, while hydroxyl groups modulate solubility. This suggests this compound’s functional groups could determine its pharmacokinetics.
Similarity Scoring : and use computational tools to rank compounds by structural or functional similarity. For example, CID 10491405 has a similarity score of 0.51–1.00 with other trifluoromethyl-substituted compounds. This compound’s analogs might be identified using such metrics.
Toxicity and Bioavailability : CID 34743-49-2 (CID 1403909) highlights the importance of bioavailability scoring (0.55) and CYP inhibition in drug design. These parameters would be critical for this compound’s preclinical evaluation.
Methodological Considerations from Evidence
- Experimental Reproducibility : As per and , synthetic methods for this compound must detail reagents, equipment, and statistical validation to ensure reproducibility.
- Data Presentation : Tables and figures (e.g., ’s Figure 8) should avoid redundancy and prioritize clarity.
- Ethical and Safety Compliance : Safety measures for handling toxic analogs (e.g., CID 1761-61-1’s hazard warnings) must be documented.
Biological Activity
CID 6336873, also known as 3-Amino-1-hydroxypyrrolidin-2-one, is a compound of significant interest in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C4H8N2O2
- Molecular Weight : 116.12 g/mol
- CAS Number : 1003-51-6
This compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.
- Antibacterial Effects : Studies indicate that it possesses antibacterial properties against various pathogens, making it a candidate for developing new antibiotics.
The primary mechanism by which this compound functions involves its interaction with specific molecular targets. For instance, it acts as a glycine antagonist at the glycine/N-methyl-D-aspartate (NMDA) receptor, influencing excitatory neurotransmission in the central nervous system. This interaction is crucial for understanding its potential applications in treating neurological disorders.
Biological Activity Data
The following table summarizes the biological activities and their corresponding effects:
Biological Activity | Effect | References |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces inflammation markers | |
Antibacterial | Inhibits growth of specific bacteria | |
NMDA Receptor Antagonist | Modulates excitatory neurotransmission |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Antioxidant and Anti-inflammatory Study :
- A study conducted on animal models demonstrated that treatment with this compound significantly reduced markers of oxidative stress and inflammation. The results indicated a potential therapeutic role in conditions like arthritis and neurodegenerative diseases.
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Antibacterial Efficacy :
- In vitro tests revealed that this compound exhibited potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. This suggests its potential utility in developing new antimicrobial agents.
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Neurological Applications :
- Research focusing on the NMDA receptor antagonism has shown that this compound can modulate synaptic plasticity, which is crucial for learning and memory. This property positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. How do I formulate a focused and measurable research question for studying CID 6336873?
- Methodological Answer : Begin by identifying gaps in existing literature through systematic reviews (e.g., PubMed, Scopus). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:
- Population: Specific biological targets or systems affected by CID 6336872.
- Intervention: Dosage ranges or experimental conditions.
- Comparison: Control groups or alternative compounds.
- Outcome: Quantifiable metrics (e.g., binding affinity, toxicity).
Ensure the question avoids vague terms and aligns with measurable data (e.g., "How does this compound inhibit [specific enzyme] at varying pH levels?"). Test the question for clarity and feasibility using peer feedback .
Q. What strategies ensure a rigorous literature review for this compound-related studies?
- Methodological Answer :
Use databases like PubMed, Web of Science, and Google Scholar with Boolean operators (e.g., "this compound AND [target protein]").
Prioritize primary sources (peer-reviewed articles) over reviews.
Apply inclusion/exclusion criteria (e.g., studies published post-2010, in vitro/in vivo focus).
Organize findings using reference managers (Zotero, EndNote) and synthesize trends in tables (e.g., IC50 values across studies).
Validate sources by checking domain reliability (.gov, .edu) and citation counts .
Q. How should experimental methods for this compound be documented to ensure reproducibility?
- Methodological Answer : Follow guidelines from journals like Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry:
- Materials : Specify suppliers, purity levels, and storage conditions (e.g., "this compound, ≥98% purity, Sigma-Aldrich, stored at −20°C").
- Protocols : Detail equipment (manufacturer, model), reaction conditions (temperature, pH), and controls. Reference established methods (e.g., "UV-Vis spectroscopy as per Smith et al., 2020").
- Data Reporting : Include raw data in supplementary files and use SI units. For novel compounds, provide NMR/MS spectra and purity assays .
Q. What ethical considerations apply to preclinical studies involving this compound?
- Methodological Answer :
- Obtain institutional review board (IRB) or animal ethics committee approval.
- Adhere to ARRIVE guidelines for animal studies (sample size justification, humane endpoints).
- Disclose conflicts of interest (e.g., funding from pharmaceutical companies).
- Ensure data integrity by avoiding selective reporting or fabrication .
Q. How do I choose between qualitative and quantitative methods for this compound research?
- Methodological Answer :
- Quantitative : Use for hypothesis testing (e.g., dose-response curves, kinetic assays). Requires statistical power analysis and tools like GraphPad Prism.
- Qualitative : Apply for exploratory studies (e.g., structural interactions via molecular dynamics simulations). Triangulate findings with multiple data sources (e.g., crystallography + docking studies).
Mixed methods may integrate transcriptomics (quantitative) with pathway analysis (qualitative) .
Advanced Research Questions
Q. How can I resolve contradictions in published data on this compound’s mechanism of action?
- Methodological Answer :
Conduct a meta-analysis to identify outliers or methodological disparities (e.g., assay pH differences affecting binding affinity).
Replicate key experiments under standardized conditions.
Apply the principal contradiction framework : Determine if discrepancies arise from secondary factors (e.g., solvent choice) versus the primary mechanism (e.g., target specificity). Prioritize resolving the principal contradiction through targeted validation studies .
Q. What advanced statistical methods are suitable for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer :
- Non-linear regression (e.g., Hill equation) to model sigmoidal curves.
- Machine learning : Train classifiers (e.g., random forests) to predict efficacy based on molecular descriptors.
- Bayesian hierarchical models : Account for inter-study variability in meta-analyses.
Validate models using cross-validation or bootstrapping .
Q. How do I design interdisciplinary studies integrating computational and experimental approaches for this compound?
- Methodological Answer :
Computational : Perform molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes.
Experimental : Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Iterative Workflow : Refine computational models using experimental data (e.g., adjusting force fields based on kinetic parameters).
Use tools like KNIME or Python for data integration .
Q. What strategies mitigate bias in high-throughput screening (HTS) data for this compound?
- Methodological Answer :
- Pre-HTS : Normalize plate readings using Z’-factor to assess assay robustness.
- Post-HTS : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg).
- Blinding : Randomize compound placement and use automated analysis pipelines.
Cross-validate hits with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .
Q. How can I assess the translational potential of this compound in complex disease models?
- Methodological Answer :
In Vitro to In Vivo Bridging : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict efficacious doses.
Organ-on-a-Chip : Test toxicity in human-derived 3D models (e.g., liver-on-chip for metabolic stability).
Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects.
Prioritize milestones (e.g., IND-enabling studies) and align with regulatory guidelines (FDA/EMA) .
Properties
CAS No. |
12014-29-8 |
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Molecular Formula |
CdSb |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
InChI Key |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Sb].[Sb] |
Canonical SMILES |
[Cd].[Sb] |
Key on ui other cas no. |
12014-29-8 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.